molecular formula C15H10IN3OS B2744716 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 342590-84-5

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2744716
CAS No.: 342590-84-5
M. Wt: 407.23
InChI Key: BXXJYPYRHRKHRW-UHFFFAOYSA-N
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Description

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Scientific Research Applications

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds, such as 5-amino-1,3,4-thiadiazol-2-[(n-substituted benzyol)]sulphonamide derivatives, have shown cytotoxic activity against various cell lines, including hek293 (human epidermal kidney cell line), bt474 (breast cancer cell line), and nci-h226 (lung cancer cell line) . These cell lines could potentially be the targets of the compound.

Mode of Action

It’s known that similar compounds can induce growth inhibition in certain cell lines . This suggests that the compound might interact with its targets, leading to changes in cell growth and proliferation.

Biochemical Pathways

Similar compounds have been shown to exhibit antioxidant and free radical scavenging activities . This suggests that the compound might affect oxidative stress-related pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been synthesized under microwave irradiation , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been shown to induce growth inhibition in certain cell lines . This suggests that the compound might lead to changes in cell growth and proliferation.

Action Environment

The synthesis of similar compounds under microwave irradiation suggests that the reaction conditions could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling with Benzamide: The final step involves coupling the iodinated thiadiazole with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the iodine atom and the thiadiazole ring, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJYPYRHRKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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